molecular formula C10H10O5 B8564375 methyl 4-acetyloxy-2-hydroxybenzoate

methyl 4-acetyloxy-2-hydroxybenzoate

Cat. No.: B8564375
M. Wt: 210.18 g/mol
InChI Key: JHRDMZGPWYFOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-acetyloxy-2-hydroxybenzoate, also known as methyl 4-acetoxybenzoate, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.1840 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of both acetoxy and hydroxy functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyloxy-2-hydroxybenzoate typically involves the acetylation of 4-hydroxybenzoic acid. The procedure includes the following steps :

    Reactants: 2 g of dry 4-hydroxybenzoic acid and 3 g (3 mL) of acetic anhydride.

    Catalyst: 1 drop of concentrated sulfuric acid.

    Reaction Conditions: The mixture is warmed on a water bath to about 50-60ºC with stirring for about 15 minutes.

    Isolation: The mixture is allowed to cool, and 30 mL of water is added. The precipitate is filtered and recrystallized from ethanol-water.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-acetyloxy-2-hydroxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: 4-hydroxybenzoic acid.

    Oxidation: 4-acetoxy-2-oxo-benzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

methyl 4-acetyloxy-2-hydroxybenzoate has several applications in scientific research :

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-acetyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Similar structure but lacks the acetoxy group.

    Methyl 2-hydroxybenzoate (Methyl salicylate): Similar structure but the hydroxy group is in the ortho position.

    Methyl 4-methoxybenzoate: Similar structure but has a methoxy group instead of a hydroxy group.

Uniqueness

methyl 4-acetyloxy-2-hydroxybenzoate is unique due to the presence of both acetoxy and hydroxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 4-acetyloxy-2-hydroxybenzoate

InChI

InChI=1S/C10H10O5/c1-6(11)15-7-3-4-8(9(12)5-7)10(13)14-2/h3-5,12H,1-2H3

InChI Key

JHRDMZGPWYFOFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dihydroxy-benzoic acid methyl ester (11.76 g, 70 mmol) was dissolved in Et2O (175 mL). Then Et3N (10.78 mL, 77 mmol), Ac2O (7.28 mL, 77 mmol), and DMAP (catalytic amount) were added. The reaction solution was then stirred for one hour at room temperature. Then the reaction solution was concentrated by rotary evaporation and the resulting residue was purified with a silica gel column and dichloromethane as eluent. Obtained 3.44 g 4-Acetoxy-2-hydroxy-benzoic acid methyl ester in 23% yield.
Quantity
11.76 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
10.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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